molecular formula C10H12BrF2NO B1412701 3-Bromo-2-(2,2-difluoropropoxy)benzylamine CAS No. 2161982-96-1

3-Bromo-2-(2,2-difluoropropoxy)benzylamine

Cat. No.: B1412701
CAS No.: 2161982-96-1
M. Wt: 280.11 g/mol
InChI Key: BULGXUDTJXXUPE-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoropropoxy)benzylamine is a chemical compound with the molecular formula C10H11BrF2NO It is characterized by the presence of a bromine atom, two fluorine atoms, and a propoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2-difluoropropoxy)benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-(2,2-difluoropropoxy)benzylamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2-difluoropropoxy)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-Bromo-2-(2,2-difluoropropoxy)benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoropropoxy)benzylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(2,2-difluoropropoxy)phenylboronic acid
  • 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde
  • 3-Bromo-2-(2,2-difluoropropoxy)benzoic acid

Uniqueness

3-Bromo-2-(2,2-difluoropropoxy)benzylamine is unique due to its specific combination of bromine, fluorine, and propoxy groups attached to a benzylamine structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[3-bromo-2-(2,2-difluoropropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-4H,5-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGXUDTJXXUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC=C1Br)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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